N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Description
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a difluoromethoxy group, a pyrazole ring, and an oxadiazole ring
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N5O3S/c1-9-4-5-24(23-9)7-14-21-22-16(27-14)28-8-13(25)20-10-2-3-12(11(17)6-10)26-15(18)19/h2-6,15H,7-8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPMROZZYPQFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core phenyl ring, followed by the introduction of the chloro and difluoromethoxy substituents. The pyrazole and oxadiazole rings are then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Cyclization: The pyrazole and oxadiazole rings can undergo further cyclization reactions to form more complex ring systems.
Scientific Research Applications
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly for treating diseases like cancer and infectious diseases.
Industry: The compound is explored for its use in creating advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}thio)acetamide: This compound features a thiadiazole ring instead of an oxadiazole ring, leading to different chemical and biological properties.
The uniqueness of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
